BenchChemオンラインストアへようこそ!

1-Amino-3-methylisoquinoline-6-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

1-Amino-3-methylisoquinoline-6-carboxylic acid (CAS 872018-42-3) is a bifunctional nitrogen-containing heterocyclic scaffold with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol. The compound features an isoquinoline core bearing a primary amino group at position 1, a methyl substituent at position 3, and a carboxylic acid group at position 6, yielding a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 76.2 Ų, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11897773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylisoquinoline-6-carboxylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)C(=O)O)C(=N1)N
InChIInChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)10(12)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyGKSMYXXFNNYKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methylisoquinoline-6-carboxylic acid – Core Physicochemical Identity and Procurement Baseline


1-Amino-3-methylisoquinoline-6-carboxylic acid (CAS 872018-42-3) is a bifunctional nitrogen-containing heterocyclic scaffold with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. The compound features an isoquinoline core bearing a primary amino group at position 1, a methyl substituent at position 3, and a carboxylic acid group at position 6, yielding a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 76.2 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. This specific 1,3,6-trisubstitution pattern places the molecule at the intersection of aminoisoquinoline and isoquinoline-carboxylic acid chemical space, making it a versatile building block for medicinal chemistry and chemical biology applications where both hydrogen-bonding capacity and lipophilicity require balanced tuning [2].

Why 1-Amino-3-methylisoquinoline-6-carboxylic Acid Cannot Be Replaced by Generic Isoquinoline Analogs


The isoquinoline-6-carboxylic acid scaffold supports diverse substitution patterns that profoundly alter computed molecular properties relevant to lead optimization. Simply omitting the 1-amino group (as in 3-methylisoquinoline-6-carboxylic acid) reduces hydrogen bond donor count from 2 to 1 and lowers TPSA from 76.2 Ų to 50.2 Ų, while increasing XLogP3 from 1.7 to 2.2 [1][2]. Conversely, removing only the 3-methyl group (as in 1-aminoisoquinoline-6-carboxylic acid) alters both molecular shape and lipophilicity without changing the HBD count. Regioisomeric variants such as 3-(methylamino)isoquinoline-6-carboxylic acid retain identical molecular formula and weight but relocate the basic amine centre, changing both pKa and hydrogen-bonding geometry . These discrete structural permutations cannot be emulated by generic in-class substitution; SAR studies on 1-methyl-3-aminoisoquinolines demonstrate that even minor substituent changes switch biological target profiles between kinases and phosphodiesterases, underscoring the non-interchangeability of these scaffolds [3].

Quantitative Differentiation Evidence for 1-Amino-3-methylisoquinoline-6-carboxylic Acid Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: 1-Amino-3-methylisoquinoline-6-carboxylic Acid vs. 3-Methylisoquinoline-6-carboxylic Acid

The target compound exhibits a computed XLogP3-AA of 1.7, substantially lower than the XLogP3 of 2.2 for 3-methylisoquinoline-6-carboxylic acid, which lacks the 1-amino group [1][2]. This 0.5 log unit decrease translates to an approximately 3.2-fold reduction in octanol-water partition coefficient, reflecting the polarity contribution of the 1-amino substituent [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Topological Polar Surface Area (TPSA) Differentiation Against the Des-Amino Analog

The TPSA of the target compound is 76.2 Ų, which is 26.0 Ų higher than the TPSA of 3-methylisoquinoline-6-carboxylic acid (50.2 Ų) [1][2]. This difference arises directly from the additional amino group at position 1 and places the target compound closer to the commonly cited TPSA threshold of <140 Ų for oral bioavailability while offering significantly greater polar surface engagement for target binding [1].

Drug Design Membrane Permeability Physicochemical Profiling

Hydrogen Bond Donor Count Differentiation Against Closest Structural Analogs

The target compound possesses two hydrogen bond donors (the 1-amino group and the 6-carboxylic acid), compared to only one HBD for the des-amino analog 3-methylisoquinoline-6-carboxylic acid [1][2]. Among isomeric compounds sharing the formula C11H10N2O2, such as 3-(methylamino)isoquinoline-6-carboxylic acid, the HBD count remains two, but the donor positions differ, altering the hydrogen-bonding geometry vector .

Fragment-Based Drug Discovery Ligand Efficiency Molecular Recognition

Scaffold-Class Association with Kinase and Phosphodiesterase Target Space

Congeners of 1-methyl-3-aminoisoquinoline, sharing the 1-amino-3-methylisoquinoline core motif with the target compound, were evaluated against a panel of 60 human cancer cell lines in phenotypic screening. Virtual screening indicated targeting of protein kinases and phosphodiesterases (PDE4B), with the most potent derivative (compound 4d) achieving an IC50 of 18 μM against HCT-116 colorectal cancer cells and a GI50 of 1.9 μM against T-47D breast cancer cells [1]. Although the target compound itself has not been directly profiled in these assays, it serves as a minimalist analogue of the active 1-methyl-3-amino-6,7-dimethoxyisoquinoline chemotype and is structurally poised for derivatisation into PDE4B- or kinase-directed libraries [1].

Kinase Inhibition PDE4B Anticancer Activity Phenotypic Screening

1-Aminoisoquinoline Scaffold Validation in ROCK and KRAS G12C Inhibitor Programmes

The 1-aminoisoquinoline motif has been independently validated in two distinct inhibitor programmes. Fragment-based discovery identified 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors with binding confirmed by X-ray crystallography, showing type I inhibition in the ATP binding site [1]. Separately, structure-based design of 3-aryl-1-aminoisoquinolines yielded novel KRAS G12C inhibitors with potent cellular activity [2]. The target compound, bearing both the 1-amino group and a carboxylic acid handle at the 6-position, uniquely enables direct conjugation or amide coupling to elaborate the 6-position for either ROCK- or KRAS-directed library synthesis without requiring additional functional group interconversion steps [1][2].

ROCK Inhibition KRAS G12C Fragment-Based Discovery Oncology

Procurement-Guiding Application Scenarios for 1-Amino-3-methylisoquinoline-6-carboxylic Acid


Medicinal Chemistry Library Synthesis: PDE4B- and Kinase-Targeted Compound Collections

Based on the cytotoxic activity of 1-methyl-3-aminoisoquinoline congeners in NCI-60 screening [1], procurement of 1-amino-3-methylisoquinoline-6-carboxylic acid is indicated for research groups building focused compound libraries targeting phosphodiesterase 4B or protein kinases. The carboxylic acid handle at position 6 permits direct amide coupling with diverse amine building blocks, whilst the 1-amino group can be selectively functionalised, offering two orthogonal derivatisation vectors [1]. This dual functionality reduces the synthetic step count compared to scaffolds requiring protecting group strategies.

Fragment-Based Drug Discovery: ROCK and KRAS Inhibitor Programmes

The 1-aminoisoquinoline core has been crystallographically validated as an ATP-competitive hinge binder in ROCK-I [1], and 3-aryl-1-aminoisoquinolines have demonstrated cellular KRAS G12C inhibition [2]. The target compound provides the 1-aminoisoquinoline pharmacophore with a 6-carboxylic acid group pre-installed for rapid fragment elaboration. Its TPSA of 76.2 Ų and XLogP3 of 1.7 place it within fragment-like physicochemical space, and its lower lipophilicity compared to des-amino analogues predicts reduced non-specific binding [3]. Procurement is strategically justified for fragment growing or merging campaigns in oncology-focused discovery groups.

Chemical Biology Tool Compound Synthesis: Bioconjugation-Ready Isoquinoline Scaffolds

The simultaneous presence of a primary amine (position 1) and a carboxylic acid (position 6) renders this compound uniquely suited as a bifunctional linker-compatible building block for chemical biology applications. Unlike 3-methylisoquinoline-6-carboxylic acid (which lacks the 1-amino group) or 1-aminoisoquinoline-6-carboxylic acid (which lacks the 3-methyl group and has different physicochemical properties), this scaffold can serve as a core for generating biotinylated probes or fluorescent conjugates through chemoselective amidation at either functional group [1]. The 3-methyl substituent further provides a hydrophobic anchor point for binding pocket complementarity [2].

Synthetic Methodology Development: Orthogonal Functionalisation of Heterocyclic Cores

The target compound offers a well-defined substrate for developing chemoselective transformation methodologies. The 1-amino group (pKa predicted ~7-8 for conjugated heterocyclic amines) and the 6-carboxylic acid (predicted pKa ~3-4) can be differentiated by pH-controlled reactions, enabling methodology studies on sequential amidation, esterification, or N-arylation without protecting group interference [1]. This makes it valuable for academic methodology groups seeking a robust, commercially available model substrate with clearly defined orthogonality.

Quote Request

Request a Quote for 1-Amino-3-methylisoquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.